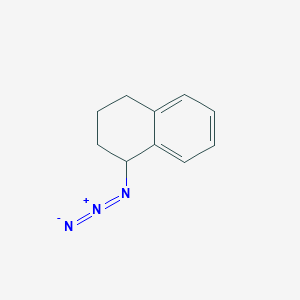

1-Azido-1,2,3,4-tetrahydronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCCMJGRDJTQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632529 | |

| Record name | 1-Azido-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832684-26-1 | |

| Record name | 1-Azido-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Approaches for 1 Azido 1,2,3,4 Tetrahydronaphthalene

Disconnection Pathways and Key Precursors

A straightforward and common retrosynthetic disconnection of the C1-N3 bond points to a 1-halo-1,2,3,4-tetrahydronaphthalene as a key precursor. The synthesis would then proceed via a nucleophilic substitution reaction where an azide (B81097) anion displaces the halide.

Retrosynthetic View:

Figure 1: Retrosynthetic disconnection of 1-azido-1,2,3,4-tetrahydronaphthalene to a 1-halo-1,2,3,4-tetrahydronaphthalene precursor.

This approach is synthetically feasible due to the benzylic nature of the C1 position, which enhances the reactivity of the halide towards nucleophilic substitution. The reaction typically involves treating the 1-halo-1,2,3,4-tetrahydronaphthalene (where X is typically Br or Cl) with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Table 1: Representative Conditions for Nucleophilic Azidation of 1-Halotetralins

| Starting Material | Azide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Bromo-1,2,3,4-tetrahydronaphthalene (B1340069) | Sodium Azide | DMF | 60-80 | 4-8 | >90 |

| 1-Chloro-1,2,3,4-tetrahydronaphthalene | Sodium Azide | DMSO | 80-100 | 6-12 | 80-90 |

Note: The data in this table is illustrative and based on general principles of nucleophilic substitution at benzylic positions. Specific yields and conditions may vary based on the full substitution pattern of the tetralin ring and the specific literature procedure.

An alternative disconnection strategy involves the transformation of a primary amino group at the C1 position. This pathway proceeds through the diazotization of 1-amino-1,2,3,4-tetrahydronaphthalene to form a diazonium salt, which is then subsequently displaced by an azide nucleophile.

Retrosynthetic View:

Figure 2: Retrosynthetic disconnection of this compound to a 1-amino-1,2,3,4-tetrahydronaphthalene precursor.

This method is a classic transformation in aromatic and benzylic chemistry. The diazotization is typically carried out in an acidic aqueous solution (e.g., HCl or H₂SO₄) with sodium nitrite (NaNO₂) at low temperatures (0-5 °C) to form the unstable diazonium salt. The subsequent addition of sodium azide leads to the formation of the desired this compound.

Table 2: General Conditions for Diazotization-Azidation of 1-Aminotetralin

| Step | Reagents | Solvent | Temperature (°C) |

| 1. Diazotization | 1-Amino-1,2,3,4-tetrahydronaphthalene, Sodium Nitrite, Hydrochloric Acid | Water | 0-5 |

| 2. Azidation | Sodium Azide | Water | 0-5 |

Note: This table outlines the general two-step, one-pot procedure. The diazonium intermediate is typically not isolated due to its instability.

Stereocontrol Elements in Retrosynthesis

The synthesis of enantiomerically pure or enriched this compound is of significant interest. The stereocenter at the C1 position necessitates careful consideration of stereocontrol in the retrosynthetic planning.

The C1 carbon of this compound is a stereogenic center. Therefore, racemic synthesis will yield a mixture of (R)- and (S)-enantiomers. To obtain a single enantiomer, either a chiral resolution of the final product or a stereoselective synthesis is required.

Via 1-Halo-1,2,3,4-tetrahydronaphthalene Intermediates:

If an enantiomerically pure 1-halo-1,2,3,4-tetrahydronaphthalene is used as a precursor, the nucleophilic substitution with azide will likely proceed via an Sₙ2 mechanism. Sₙ2 reactions are known to proceed with inversion of stereochemistry. libretexts.orglibretexts.orgpressbooks.pub This stereospecificity provides a reliable method for controlling the absolute configuration at C1. For instance, starting with (R)-1-bromo-1,2,3,4-tetrahydronaphthalene would be expected to yield (S)-1-azido-1,2,3,4-tetrahydronaphthalene.

The key to this approach is the enantioselective synthesis of the 1-halo-1,2,3,4-tetrahydronaphthalene precursor. This can often be achieved through the enantioselective reduction of a corresponding tetralone to a chiral alcohol, followed by conversion of the alcohol to the halide with inversion of configuration.

Via 1-Amino-1,2,3,4-tetrahydronaphthalene Derivatives:

The diazotization of 1-amino-1,2,3,4-tetrahydronaphthalene proceeds through a diazonium salt intermediate. Reactions involving diazonium salt displacement at a benzylic position can proceed through both Sₙ1 and Sₙ2 pathways, which can lead to racemization or a mixture of stereochemical outcomes. Therefore, controlling the stereochemistry through this route can be more challenging.

However, if an enantiomerically pure 1-amino-1,2,3,4-tetrahydronaphthalene is obtained, it is possible that under carefully controlled conditions, the stereochemical integrity can be at least partially retained. The enantioselective synthesis of 1-amino-1,2,3,4-tetrahydronaphthalene itself can be a key step, potentially achieved through asymmetric amination of a tetralone or resolution of the racemic amine.

Table 3: Potential Stereoselective Strategies

| Precursor | Key Transformation | Stereochemical Outcome | Considerations |

| Enantiopure 1-Halo-1,2,3,4-tetrahydronaphthalene | Sₙ2 Azidation | Inversion of Configuration | Requires enantioselective synthesis of the halo-tetralin. |

| Enantiopure 1-Amino-1,2,3,4-tetrahydronaphthalene | Diazotization-Azidation | Potential for racemization | Reaction conditions must be carefully optimized to favor a stereoretentive or stereoinvertive pathway. |

Synthetic Methodologies for 1 Azido 1,2,3,4 Tetrahydronaphthalene

Conventional Azidation Techniques

Conventional methods provide reliable access to racemic 1-Azido-1,2,3,4-tetrahydronaphthalene and serve as foundational routes for its preparation.

A primary and straightforward method for synthesizing this compound is through the nucleophilic substitution of a suitable halide precursor. This reaction typically involves treating a 1-halo-1,2,3,4-tetrahydronaphthalene (e.g., 1-bromo- or 1-chloro-1,2,3,4-tetrahydronaphthalene) with an alkali metal azide (B81097), most commonly sodium azide (NaN₃).

The reaction proceeds via an Sₙ2 mechanism, where the azide anion (N₃⁻) acts as the nucleophile, displacing the halide leaving group from the benzylic C1 position. The efficiency of the reaction is influenced by the nature of the leaving group (I > Br > Cl), the solvent, and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed to solubilize the azide salt and facilitate the substitution.

A kinetic resolution of cyclic benzylic azides, including those based on a tetrahydroquinoline structure which is analogous to tetrahydronaphthalene, has been demonstrated, highlighting the utility of azide-containing scaffolds. researchgate.net While this study focused on resolution, the synthesis of the racemic azide precursors often relies on this fundamental nucleophilic substitution pathway.

Table 1: Nucleophilic Substitution for Azide Synthesis

| Substrate | Reagent | Typical Solvent | Key Conditions |

|---|---|---|---|

| 1-Bromo-1,2,3,4-tetrahydronaphthalene (B1340069) | Sodium Azide (NaN₃) | DMF, DMSO | Elevated temperature (e.g., 50-100 °C) |

| 1-Chloro-1,2,3,4-tetrahydronaphthalene | Sodium Azide (NaN₃) | DMF, DMSO | Higher temperature or longer reaction time compared to bromide |

Diazo-transfer reactions offer an alternative route to azides from primary amines or activated methylene (B1212753) groups. organic-chemistry.org For the synthesis of this compound, the most relevant precursor is 1-amino-1,2,3,4-tetrahydronaphthalene. In this process, a diazo-transfer reagent delivers two nitrogen atoms to the amine, which then rearranges and eliminates a stable byproduct to form the corresponding azide.

Commonly used diazo-transfer reagents include trifluoromethanesulfonyl azide (TfN₃) and, more recently, safer and more stable alternatives like imidazole-1-sulfonyl azide salts (e.g., imidazole-1-sulfonyl azide hydrochloride or hydrogen sulfate). organic-chemistry.orgtaylorfrancis.com These reactions are often catalyzed by a metal salt, such as copper(II) sulfate (B86663), and can be performed under mild conditions. nih.gov The use of imidazole-1-sulfonyl azide hydrogen sulfate has been shown to be an efficient and scalable method for converting amines to azides. taylorfrancis.com This method is valued for its functional group tolerance and operational simplicity. organic-chemistry.org

Table 2: Common Diazo-Transfer Reagents

| Reagent | Abbreviation | Key Features |

|---|---|---|

| Trifluoromethanesulfonyl Azide | TfN₃ | Highly reactive, but potentially explosive. taylorfrancis.com |

| Imidazole-1-sulfonyl Azide Hydrochloride | - | Crystalline, shelf-stable, and safer alternative to TfN₃. organic-chemistry.org |

| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | - | Efficient, can be prepared from inexpensive materials, and used without copper salts. organic-chemistry.orgtaylorfrancis.com |

Stereoselective Synthesis of this compound

As this compound is a chiral molecule, controlling the stereochemistry at the C1 position is crucial for applications in medicinal chemistry and asymmetric synthesis. Stereoselective methods aim to produce a single enantiomer or diastereomer in high purity.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgyoutube.comresearchgate.net An auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of enantiomerically enriched this compound, a prochiral precursor such as α-tetralone can be derivatized with a chiral auxiliary to form, for example, a chiral enamine or hydrazone. Diastereoselective addition of an azide source to this intermediate, or a diastereoselective reduction of the ketone followed by substitution, would establish the desired stereocenter. Widely used auxiliaries include Evans oxazolidinones and those derived from natural sources like camphor (B46023) (e.g., camphorsultam) or amino acids. researchgate.netsigmaaldrich.com The auxiliary creates a chiral environment that sterically hinders one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thus leading to a high diastereomeric excess. youtube.com

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. youtube.comyoutube.com This approach avoids the stoichiometric use of chiral auxiliaries and the need for their subsequent removal.

The enantioselective synthesis of this compound could potentially be achieved through a catalytic asymmetric azidation of a suitable precursor. For instance, a chiral Lewis acid or organocatalyst could be used to activate a tetralone-derived intermediate towards enantioselective attack by an azide nucleophile. nih.gov Organocatalysis, which uses small, chiral organic molecules like the amino acid proline, has emerged as a major pillar of asymmetric synthesis. youtube.comyoutube.com Alternatively, transition metal complexes featuring chiral ligands can catalyze the enantioselective introduction of the azide group. For example, chiral metal-salen complexes have been successfully used in related asymmetric oxidations and could be adapted for azidation reactions. researchgate.net

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. princeton.edu This allows for the isolation of the less reactive enantiomer in high enantiomeric purity at a theoretical maximum yield of 50%. princeton.edu If the reaction can be coupled with in-situ racemization of the starting material, a dynamic kinetic resolution (DKR) can be achieved, allowing for a theoretical yield of up to 100% of a single enantiomer. princeton.eduresearchgate.net

A highly relevant study demonstrated the oxidative kinetic resolution of racemic tetrahydroquinoline-based azides, which are structurally analogous to this compound. researchgate.net In this work, a chiral Manganese(salen) complex was used as the catalyst to selectively oxidize one enantiomer of the azide, leaving the unreacted enantiomer in high enantiomeric excess. The selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast/k_slow), was found to be as high as 91. researchgate.net This approach is a viable strategy for obtaining optically pure this compound.

Table 3: Example of Oxidative Kinetic Resolution of an Analogous Cyclic Benzylic Azide

| Substrate | Catalyst System | Result | Selectivity Factor (s) |

|---|---|---|---|

| rac-N-Tosyl-4-azido-1,2,3,4-tetrahydroquinoline | Chiral Mn(salen) Complex / PhIO | (S)-enantiomer recovered in 48% yield and 98% ee | 91 researchgate.net |

Data adapted from a study on a structurally related tetrahydroquinoline azide. researchgate.net

Preparation of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's properties. Substitutions can be introduced on either the aromatic portion or the saturated aliphatic ring of the tetralin structure.

Modifications to the aromatic ring are typically achieved by starting with an already substituted naphthalene (B1677914) or tetralin precursor. A stereoselective synthesis of 3-azido-tetralins, which proceeds through a tandem allylic azide rearrangement and Friedel-Crafts alkylation, has been shown to be compatible with a variety of substituents on the aromatic ring. nih.gov This method, catalyzed by silver hexafluoroantimonate (AgSbF₆), demonstrates that electron-donating groups (like methoxy) and electron-neutral substituents are well-tolerated, providing the corresponding azido-tetralin products in good yield and high diastereoselectivity. nih.gov

For instance, the reaction tolerates methoxy, methyl, and phenyl groups on the aromatic ring, as detailed in the table below. nih.gov The existence of commercially available derivatives, such as (1R)-1-azido-5-bromo-1,2,3,4-tetrahydronaphthalene, further illustrates the accessibility of aromatically functionalized azidotetralins. sigmaaldrich.com Another synthetic strategy involves a Diels-Alder cascade reaction which can be used to produce tetralin cores with halogen substituents like chloro, bromo, and fluoro, which can then be further elaborated. acs.orgresearchgate.net

Table 1: Synthesis of Aromatically Substituted 3-Azido-Tetralins via Silver-Catalyzed Cyclization nih.gov

| Aromatic Substituent | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 6-Methoxy | 3-Azido-6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene | 88 | >25:1 |

| 7-Methoxy | 3-Azido-7-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene | 83 | >25:1 |

| 6-Methyl | 3-Azido-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene | 81 | >25:1 |

| 6-Phenyl | 3-Azido-1-methyl-6-phenyl-1,2,3,4-tetrahydronaphthalene | 87 | 15:1 |

Functionalization of the saturated, aliphatic portion of the tetralin ring often involves introducing the azide moiety itself or other functional groups through strategic synthetic design. A notable method involves the regioselective opening of an epoxide with sodium azide to yield an allylic azide, which is then cyclized to form the azido-tetralin structure. nih.gov

In other complex syntheses, modifications can be made to the aliphatic ring of a tetralin derivative before the introduction of the azide. For example, a synthetic route to (E)-4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-7-oxo-naphth-2-yl)-1-propenyl]-benzoic acid azide involves a precursor with a ketone (oxo) group on the aliphatic ring at the C-7 position. google.com This keto-tetralin is then converted to the corresponding benzoic acid and subsequently to the acyl azide, demonstrating that the tetralin system is stable to these transformations. google.com Furthermore, the azide group itself can be a point of modification; for example, it can be selectively reduced using lithium aluminum hydride (LiAlH₄) to form the corresponding amine, providing a route to amino-tetralin derivatives. nih.gov

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of tetralin derivatives, including those that could be applied to azido-tetralins. These approaches focus on minimizing hazardous waste by using alternative solvents and employing catalytic systems. orgchemres.orgrsc.org

The use of hazardous solvents is a major concern in chemical synthesis. orgchemres.org To address this, solvent-free reaction conditions have been explored. For example, a green, multi-component synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives has been successfully carried out under solvent-free conditions at 110 °C. orgchemres.org This approach not only enhances the productivity and shortens reaction times but also simplifies product separation and minimizes hazardous waste. orgchemres.org Another relevant green methodology is the synthesis of 1-substituted tetrazoles using sodium azide under solvent-free conditions, which avoids the in-situ formation of potentially explosive hydrazoic acid. rsc.org

Reactions in aqueous media provide another green alternative. The synthesis of 1-azido-1,1,2,2-tetrafluoroethane, for instance, is achieved in quantitative yield through the addition of an azide anion to tetrafluoroethylene (B6358150) in a protic medium containing water and THF. nih.govnih.gov Such methods highlight the potential for performing azidation reactions in aqueous or mixed aqueous systems, reducing the reliance on volatile organic solvents.

Catalysis is a cornerstone of green chemistry, offering pathways to increased reaction efficiency and selectivity, often under milder conditions. orgchemres.orgrsc.org In the synthesis of azido-tetralins, a silver-based catalyst (AgSbF₆) has proven effective in promoting a dynamic cyclization of allylic azides to produce 3-azido-tetralins with high yield and stereoselectivity. nih.gov

For the synthesis of the core tetralin structure, various Lewis acid catalysts have been investigated. Iron(III) chloride (FeCl₃) has been identified as a superior catalyst for producing functionalized tetrahydronaphthalenes from aryl ketone precursors, providing yields up to 96%. nih.gov The efficiency of different Lewis acids in this transformation has been compared, as shown in the table below.

Table 2: Evaluation of Lewis Acid Catalysts in Tetrahydronaphthalene Synthesis nih.gov

| Catalyst (10 mol%) | Yield (%) | Time (h) |

|---|---|---|

| Sc(OTf)₃ | 21 | 18 |

| Bi(OTf)₃ | 48 | 18 |

| GaCl₃ | 58 | 18 |

| SnCl₄ | 87 | 12 |

| BF₃·Et₂O | 87 | 12 |

| AlCl₃ | 73 | 12 |

| FeCl₃ | 96 | 8 |

Furthermore, natural and benign catalysts are gaining traction. Ascorbic acid (vitamin C) has been used as a safe and efficient catalyst for the solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives, achieving yields of 70-98%. orgchemres.org In other azidation reactions, natural Natrolite zeolite has been employed as a reusable, heterogeneous catalyst for the synthesis of tetrazoles, demonstrating the potential of such materials in green azide chemistry. rsc.org

Chemical Reactivity and Transformation of 1 Azido 1,2,3,4 Tetrahydronaphthalene

Reactions of the Azido (B1232118) Group

The electron-rich azido group is a key reactive site in 1-azido-1,2,3,4-tetrahydronaphthalene, enabling its participation in several important classes of reactions.

1,3-Dipolar cycloadditions are powerful ring-forming reactions, and the azide (B81097) functionality is a classic 1,3-dipole. wikipedia.orgorganic-chemistry.org These reactions, particularly the Huisgen 1,3-dipolar cycloaddition, are fundamental to the concept of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgijrpc.com The reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile, typically an alkyne or alkene, to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org In the case of this compound, these reactions provide a straightforward route to triazole and tetrazole derivatives.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. wikipedia.orgrsc.org This reaction is known for its reliability, simplicity, and compatibility with a wide range of functional groups. rsc.orgnih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.gov While the uncatalyzed thermal reaction often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed version provides exclusively the 1,4-isomer. wikipedia.orgnih.gov This high degree of control and efficiency has made CuAAC a widely used tool in drug discovery, bioconjugation, and materials science. rsc.orgnih.gov For this compound, this reaction offers a reliable method for conjugation to alkyne-containing molecules.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide Reactant | Alkyne Reactant | Catalyst | Product | Reference |

|---|---|---|---|---|

| Organic Azide | Terminal Alkyne | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole | wikipedia.orgrsc.org |

| 1-Azido-1,1,2,2-tetrafluoroethane | Terminal Alkyne | Copper(I) 3-methylsalicylate | 4-substituted N-tetrafluoroethyl-1,2,3-triazole | nih.govnih.gov |

This table presents generalized examples of CuAAC reactions to illustrate the process. Specific experimental data for this compound was not available in the search results.

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative. nih.gov This reaction utilizes strained cyclooctynes as the alkyne component. The ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at room temperature without the need for a catalyst. rsc.orgchemrxiv.org SPAAC is a bioorthogonal reaction, meaning it can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net This has made it an invaluable tool for in-vivo imaging and targeted drug delivery. nih.govnih.gov this compound can be conjugated to molecules containing a strained alkyne moiety via SPAAC for applications in chemical biology.

The azido group can also undergo cycloaddition with nitriles to form tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms. organic-chemistry.orgyoutube.com This reaction is often facilitated by a Lewis or Brønsted acid catalyst to activate the nitrile. youtube.com For instance, zinc salts have been shown to effectively catalyze the reaction between sodium azide and various nitriles in water. organic-chemistry.org The resulting tetrazole ring is considered an isostere of a carboxylic acid group, making it a common replacement in medicinal chemistry to improve a molecule's metabolic stability and pharmacokinetic properties. youtube.com The reaction of this compound with a nitrile would yield a tetrazole derivative with the tetralin moiety attached at the 1-position of the tetrazole ring.

Table 2: Catalysts and Conditions for Tetrazole Synthesis from Nitriles and Azides

| Nitrile Substrate | Azide Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzonitrile | Sodium Azide | Ammonium Chloride, DMF, heat | 5-Phenyl-1H-tetrazole | youtube.com |

| Aromatic and Alkyl Nitriles | Sodium Azide | Zinc salts, water | 1H-Tetrazoles | organic-chemistry.org |

This table illustrates general conditions for the synthesis of tetrazoles. Specific examples involving this compound were not found.

A fundamental transformation of the azido group is its reduction to a primary amine. This reaction is highly valuable in organic synthesis as it provides a route to amines from azides, which are often easily prepared and stable. A variety of reducing agents can accomplish this transformation with high chemoselectivity, meaning the azido group can be reduced in the presence of other sensitive functional groups. organic-chemistry.org

Catalytic hydrogenation is a common and efficient method for the reduction of azides. organic-chemistry.org This process typically involves reacting the azide with hydrogen gas in the presence of a metal catalyst.

Table 3: Catalysts for the Reduction of Azides to Amines

| Catalyst | Reducing Agent/Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Adams' catalyst (PtO₂) | H₂, Poly(ethylene glycol) (PEG) | Various functional groups | organic-chemistry.org |

| Nickel Boride (from NiCl₂ and NaBH₄) | In situ | Aliphatic and aromatic azides | organic-chemistry.org |

This table provides examples of catalytic systems used for the reduction of azides. The reduction of this compound would yield 1-amino-1,2,3,4-tetrahydronaphthalene.

Thermolysis and Photolysis Reactions of Azides (Nitrene Generation and Subsequent Rearrangements)

Reactions of the Tetrahydronaphthalene Scaffold

The tetrahydronaphthalene core of the molecule also possesses its own reactivity, primarily centered on the aromatic benzenoid ring.

The benzene (B151609) ring of the tetrahydronaphthalene system is susceptible to electrophilic aromatic substitution reactions. The presence of the partially saturated cycloalkane ring influences the regioselectivity of these substitutions. While the azide group itself is an electron-withdrawing group, its influence on the aromatic ring's reactivity in electrophilic substitution is a factor to consider. The synthesis of substituted tetrahydronaphthalene scaffolds is of interest for applications such as α-helix mimicry in medicinal chemistry. nih.gov The specific conditions and reagents used will determine the position and nature of the substituent introduced onto the aromatic ring.

Reactions on the Saturated Aliphatic Ring (e.g., functionalization, oxidation)

The primary route for the functionalization of the saturated aliphatic ring of this compound involves the decomposition of the azide to form the corresponding 1-tetralin nitrene. This nitrene is a highly reactive intermediate that can undergo several transformations, including insertion into carbon-hydrogen (C-H) bonds. wikipedia.org

The saturated ring of the tetralin moiety presents multiple C-H bonds (at positions 2, 3, and 4) into which the generated nitrene can insert. This intramolecular C-H insertion is a common reaction for nitrenes and can lead to the formation of new cyclic structures. youtube.com For instance, insertion into a C-H bond on an adjacent carbon could potentially form a strained three-membered aziridine (B145994) ring fused to the tetralin framework.

While specific studies on the oxidation of the saturated ring of this compound are not extensively documented, the parent compound, tetralin, is known to be susceptible to oxidation, particularly at the benzylic positions, due to the moderated strength of the benzylic C-H bonds. wikipedia.org It is plausible that under appropriate conditions, the aliphatic ring of the azido-substituted compound could undergo oxidation, although this would likely compete with reactions involving the more reactive azide group.

Mechanistic Investigations of Key Transformations

The decomposition of this compound is the key transformation that initiates its most significant reactions. This process can be induced either thermally or photochemically and results in the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. wikipedia.org

The primary reactive intermediate is 1-tetralin nitrene. Nitrenes can exist in either a singlet or a triplet state, which influences their reactivity. youtube.com Singlet nitrenes typically undergo concerted reactions, such as stereospecific addition to double bonds and C-H insertion with retention of configuration. wikipedia.orgyoutube.com Triplet nitrenes, on the other hand, behave as diradicals and tend to react in a stepwise manner, which can lead to a mixture of stereoisomeric products. youtube.com

The reaction pathways of the 1-tetralin nitrene are diverse. A significant pathway is intramolecular C-H insertion into the saturated aliphatic ring, leading to cyclization. youtube.com The regioselectivity of this insertion would depend on the proximity of the C-H bonds to the nitrene and the stability of the resulting transition states.

Furthermore, aryl nitrenes are known to be capable of ring expansion, which could lead to the formation of azepine derivatives. worktribe.com It is also conceivable that the nitrene could undergo intermolecular reactions, such as reacting with a solvent molecule or another reagent present in the reaction mixture.

Kinetic studies of the thermal decomposition of azido compounds are crucial for understanding their stability and reactivity. The rate of decomposition typically follows first-order kinetics, and the Arrhenius equation can be used to determine the activation energy (Ea) of the process. researchgate.netmdpi.com

The table below presents representative kinetic data for the decomposition of various azido compounds, illustrating the range of activation energies that might be expected for similar processes.

| Compound | Decomposition Conditions | Activation Energy (Ea) (kJ/mol) | Reference |

| 2,4,6-Triazidopyridine | Melt, 120–160°C | ~130 | researchgate.net |

| 4,6-Diazido-N-nitro-1,3,5-triazine-2-amine (DANT) | Not specified | 127.2 (first step) | researchgate.net |

| 3,6-di(azido)-1,2,4,5-tetrazine (DiAT) | Not specified | Not specified | rsc.org |

| Various Azidonitrobenzenes | Not specified | Not specified | researchgate.net |

This table is illustrative and based on data for analogous compounds, not this compound itself.

The activation energy for the decomposition of this compound would be influenced by the electronic effects of the tetralin ring system.

The chemistry of azides is intrinsically linked to radical pathways, primarily through the formation of the triplet nitrene, which behaves as a diradical. wikipedia.orgyoutube.com Additionally, radical reactions can be involved in both the formation and subsequent reactions of organic azides.

Recent advances have demonstrated that alkyl radicals can be efficiently azidated using sulfonyl azides. core.ac.uk This process involves the addition of a carbon-centered radical to the sulfonyl azide, followed by the elimination of a sulfonyl radical to yield the alkyl azide and propagate a radical chain. core.ac.uk Such methods allow for the introduction of the azide group under mild conditions and are compatible with a variety of functional groups. core.ac.uk

The mechanism often involves a radical initiator, such as AIBN (Azobisisobutyronitrile), which upon heating generates radicals that can abstract a hydrogen atom from a suitable donor like tributyltin hydride (Bu₃SnH) to form a tributyltin radical. libretexts.org This radical can then participate in a chain reaction.

Once the 1-tetralin nitrene is formed in its triplet state, it can engage in radical-type reactions. For example, it can abstract hydrogen atoms from suitable donors to form an amino radical, which can then undergo further reactions. The presence of the aliphatic ring in this compound provides intramolecular hydrogen atom sources, potentially leading to complex radical-mediated rearrangements.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR experiments, including ¹H (proton), ¹³C (carbon-13), and ¹⁵N (nitrogen-15) NMR, are fundamental for the initial structural assessment of 1-azido-1,2,3,4-tetrahydronaphthalene.

¹H and ¹³C NMR: The introduction of an azide (B81097) group at the C1 position significantly influences the chemical shifts of nearby protons and carbons compared to the parent molecule, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). The electronegative nature of the azide moiety causes a deshielding effect, resulting in a downfield shift for the proton at the C1 position (H1) and the C1 carbon itself. The signals for the aromatic protons and carbons are less affected but may show minor shifts.

Below is a comparison of the known chemical shifts for the parent tetralin structure. The expected shifts for this compound would be predicted based on these values, with notable downfield shifts at the 1-position.

Table 1: Reference ¹H and ¹³C NMR Data for 1,2,3,4-Tetrahydronaphthalene Data for parent compound in CDCl₃. Shifts for the azido-substituted compound are predicted.

| Position | ¹H Chemical Shift (ppm) for Tetralin chemicalbook.comchemicalbook.com | ¹³C Chemical Shift (ppm) for Tetralin chemicalbook.comchemicalbook.com | Predicted Effect of C1-Azide Substitution |

|---|---|---|---|

| 1, 4 | ~2.78 (t) | ~29.4 | Significant downfield shift for C1 and H1. H4 would be less affected. |

| 2, 3 | ~1.80 (m) | ~23.3 | Moderate downfield shift for C2 and its protons. C3 less affected. |

| 5, 8 | ~7.10 (m) | ~129.2 | Minor shifts expected. |

| 6, 7 | ~7.10 (m) | ~125.8 | Minor shifts expected. |

| 4a, 8a | - | ~137.1 | Minor shifts expected. |

¹⁵N NMR: As the azide group contains three nitrogen atoms, ¹⁵N NMR spectroscopy is uniquely suited to characterize this functional group. nih.gov In organic azides, the three nitrogen atoms (Nα, Nβ, and Nγ, where Nα is attached to the carbon) are in distinct chemical environments and produce three separate signals. nih.govresearchgate.net Based on studies of similar azide-containing compounds, the terminal nitrogen (Nγ) is the most shielded, while the central nitrogen (Nβ) is the most deshielded. nih.govresearchgate.net

Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for Organic Azides Reference to MeNO₂. nih.govresearchgate.netresearchgate.net

| Nitrogen Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| Nα (adjacent to carbon) | ~ -30 to -80 |

| Nβ (central) | ~ -125 to -140 |

| Nγ (terminal) | ~ -170 to -220 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity and stereochemistry. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H1 and the two H2 protons, between the H2 protons and the two H3 protons, and so on, confirming the sequence of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. youtube.comyoutube.com This technique allows for the direct assignment of each carbon signal based on the known assignment of its attached proton(s). For example, the downfield-shifted H1 proton signal would correlate with the downfield-shifted C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for piecing together the molecular skeleton. sdsu.eduyoutube.com Key HMBC correlations would include those from the H1 proton to carbons C2 and C8a, and from the H4 protons to carbons C2, C5, and C8a, confirming the fusion of the aliphatic and aromatic rings and the position of the azide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is essential for determining the stereochemistry. For a specific stereoisomer, it could reveal spatial proximity between the H1 proton and either the H2 or H8 protons, helping to define the conformation of the saturated ring.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is particularly effective for identifying key functional groups. edinst.com

The most prominent feature in the vibrational spectrum of this compound is the characteristic stretching vibration of the azide group.

Azide Group: The azide (–N₃) group exhibits a very strong and sharp absorption band in the IR spectrum corresponding to its asymmetric stretch (νas). This band appears in a relatively clean region of the spectrum, making it a powerful diagnostic tool. The symmetric stretch (νs) is typically weak in the IR spectrum but can be strong in the Raman spectrum. irdg.org

Other Functional Groups: Other characteristic bands include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (typically 2800-3100 cm⁻¹) and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch (νas) | ~2100 irdg.org | Strong, Sharp |

| Azide (-N₃) | Symmetric Stretch (νs) | ~1250 irdg.org | Weak to Medium |

| Aromatic C-H | Stretch | 3000 - 3100 nist.gov | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 nist.gov | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 nist.gov | Medium to Weak |

Vibrational spectroscopy is well-suited for in-situ monitoring, allowing chemists to follow a reaction's progress in real-time without needing to withdraw samples. spectroscopyonline.comnih.gov In the synthesis of this compound (e.g., from 1-halo-1,2,3,4-tetrahydronaphthalene and an azide salt), an IR or Raman probe can be immersed directly into the reaction vessel. americanpharmaceuticalreview.com The reaction could be monitored by observing the disappearance of a reactant's characteristic peak (e.g., the C-Br stretch) and the simultaneous appearance and growth of the strong azide asymmetric stretch around 2100 cm⁻¹. This provides valuable kinetic data and helps determine the precise endpoint of the reaction. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and offers structural clues based on the molecule's fragmentation patterns.

For this compound (C₁₀H₁₁N₃), the exact molecular weight is 173.0953 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ confirming this mass.

A key fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), which has a mass of approximately 28 Da. Therefore, a prominent peak at an m/z corresponding to [M-N₂]⁺ is expected. The fragmentation of the parent tetralin structure typically involves the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder reaction, leading to a major fragment at m/z 104. nist.govnih.gov The fragmentation of the azido-substituted compound would likely involve a combination of these pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 173 | [C₁₀H₁₁N₃]⁺ | Molecular Ion [M]⁺ |

| 145 | [C₁₀H₁₁N]⁺ | Loss of N₂ from the molecular ion |

| 132 | [C₁₀H₁₂]⁺ | Fragmentation of the tetralin ring (from parent compound) nist.gov |

| 117 | [C₉H₉]⁺ | Further fragmentation after loss of N₂ |

| 104 | [C₈H₈]⁺ | Retro-Diels-Alder reaction (from parent compound) nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (Molecular Formula: C₁₀H₁₁N₃), HRMS can confirm its molecular formula by providing an experimentally determined exact mass that corresponds closely to the theoretical calculated mass.

The analysis would typically involve detecting the protonated molecule, [M+H]⁺, or the molecular ion, [M]⁺•. The high resolution distinguishes the target ion from other ions that may have the same nominal mass but different elemental formulas. Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural confirmation, with a characteristic loss of a nitrogen molecule (N₂, 28.0061 Da) from the azide group being a primary expected fragmentation pathway.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺• | C₁₀H₁₁N₃⁺• | 173.0953 |

| [M+H]⁺ | C₁₀H₁₂N₃⁺ | 174.1026 |

| [M+Na]⁺ | C₁₀H₁₁N₃Na⁺ | 196.0845 |

| [M-N₂]⁺• | C₁₀H₁₁N⁺• | 145.0891 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

This is achieved by measuring anomalous dispersion effects during the diffraction experiment. researchgate.net The resulting crystallographic data would include the space group and unit cell parameters of the crystal lattice. researchgate.netmdpi.com Although a specific crystal structure for this compound is not publicly available, the table below presents illustrative data based on studies of similar tetrahydronaphthalene derivatives. researchgate.netresearchgate.net

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₀H₁₁N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | ~ 6.1 |

| b (Å) | ~ 11.0 |

| c (Å) | ~ 14.5 |

| β (°) | ~ 99.5 |

| Volume (ų) | ~ 950 |

| Z (Molecules/unit cell) | 4 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (where applicable)

For this compound, the two enantiomers, (R) and (S), would produce ECD spectra that are mirror images of each other. The azide group and the aromatic naphthalene (B1677914) ring act as chromophores, giving rise to characteristic ECD bands. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical computations for each enantiomer, the absolute configuration of the sample can be confidently assigned. researchgate.net

Furthermore, the intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers, making it an excellent method for determining the enantiomeric excess (e.e.) of a non-racemic mixture. A stronger signal indicates a higher e.e., while a racemic mixture (50:50 of each enantiomer) is ECD silent.

Application of 1 Azido 1,2,3,4 Tetrahydronaphthalene As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The azide (B81097) moiety in 1-azido-1,2,3,4-tetrahydronaphthalene is a 1,3-dipole, making it an ideal participant in cycloaddition reactions to form five-membered heterocyclic rings. This reactivity is a cornerstone of its application in building complex molecular frameworks.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles. nih.gov The intramolecular version of this reaction, known as intramolecular azide-alkyne cycloaddition (IAAC), is particularly useful for constructing fused heterocyclic systems. mdpi.comnih.govrsc.org This approach offers high regioselectivity and can often proceed without the need for a metal catalyst due to the entropic advantage of the intramolecular process. mdpi.comrsc.org

To apply this to this compound, a precursor containing both the azide and an alkyne functionality within the same molecule must be synthesized. rsc.org The alkyne group can be tethered to the tetrahydronaphthalene scaffold through various positions. Subsequent intramolecular cycloaddition then leads to the formation of a new ring, resulting in a triazole system fused to the tetrahydronaphthalene backbone. This strategy provides a pathway to novel polycyclic heteroaromatic compounds. researchgate.netresearchgate.net

Table 1: Examples of Precursors for Triazole-Fused Systems via IAAC

| Precursor Structure | Fused Triazole Product Name |

| 1-Azido-2-(prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene | Tetrahydro- wikipedia.orgdbpedia.orgwikipedia.orgtriazolo[5,1-c] researchgate.netwikipedia.orgoxazino[2,3-a]naphthalene |

| N-(2-(1-Azido-1,2,3,4-tetrahydronaphthalen-2-yl)ethyl)prop-2-yn-1-amine | Tetrahydro- wikipedia.orgdbpedia.orgwikipedia.orgtriazolo[1,5-a]pyrazino[2,3-a]naphthalene |

| 2-Azido-N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine | Tetrahydro- wikipedia.orgdbpedia.orgwikipedia.orgtriazolo[1,5-a]piperazino[2,3-a]naphthalene |

Tetrazoles can be synthesized through the [3+2] cycloaddition of an azide with a nitrile. nih.govyoutube.com This reaction is a well-established method for creating the tetrazole ring, which is considered a bioisostere of the carboxylic acid group and is found in several pharmaceutical compounds. beilstein-archives.org In this transformation, the azide group of this compound acts as the three-nitrogen component, reacting with an organonitrile (R-C≡N) to yield a 1,5-disubstituted tetrazole.

The reaction is typically promoted by Lewis acids, such as zinc or copper salts, or conducted at elevated temperatures. nih.govorganic-chemistry.org The mechanism involves the activation of the nitrile by the catalyst, followed by nucleophilic attack of the azide and subsequent cyclization to form the stable aromatic tetrazole ring. youtube.com The versatility of this reaction allows for the introduction of a wide variety of substituents at the 5-position of the tetrazole ring, depending on the nitrile used.

Table 2: Synthesis of Tetrazole Derivatives from this compound

| Nitrile Reactant | Catalyst/Conditions | Tetrazole Product |

| Benzonitrile | ZnBr₂, H₂O, Reflux | 5-Phenyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-tetrazole |

| Acetonitrile | NaN₃, NH₄Cl, DMF | 5-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-tetrazole |

| Acrylonitrile | AlCl₃, Toluene | 5-Vinyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-tetrazole |

Ring-expanded products, such as lactams that are derivatives of azepine, can be accessed from the tetrahydronaphthalene core using the Schmidt reaction. wikipedia.orglibretexts.org The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid. dbpedia.orglibretexts.org When applied to α-tetralone, the corresponding ketone of this compound, this reaction induces a rearrangement that inserts a nitrogen atom into the ring, forming a seven-membered lactam. wikipedia.org

The mechanism is analogous to the Beckmann rearrangement and involves the protonation of the ketone, addition of the azide, dehydration to form a diazoiminium ion, and subsequent migration of one of the adjacent carbon atoms to the nitrogen with the expulsion of dinitrogen gas. wikipedia.org For an unsymmetrical ketone like α-tetralone, two different ring-expanded lactam products are possible, and the outcome can sometimes be influenced by the reaction conditions. wikipedia.org Furthermore, intramolecular versions of the Schmidt reaction, using a tethered azido-ketone, can provide access to complex fused-bicyclic azepine systems. researchgate.net

Table 3: Ring Expansion of α-Tetralone via Schmidt Reaction

| Reactants | Acid Catalyst | Major Product | Product Class |

| α-Tetralone, Hydrazoic Acid (HN₃) | Concentrated H₂SO₄ | 3,4-Dihydro-1H-benzo[b]azepin-2(5H)-one (Benzo[b]azepinone) | Ring-Expanded Lactam |

| α-Tetralone, Hydrazoic Acid (HN₃) | Polyphosphoric Acid | 3,4-Dihydro-2H-benzo[c]azepin-1(5H)-one (Benzo[c]azepinone) | Ring-Expanded Lactam |

| 3-(3'-Azidopropyl)-3,4-dihydronaphthalen-2(1H)-one | Trifluoroacetic Acid | 2,3,11,11a-Tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin-5(6H)-one | Fused Azepinone researchgate.net |

Precursor for Amines and Amide Derivatives

The azide group is often considered a protected form of a primary amine. Its ability to be chemoselectively reduced provides a robust method for installing an amino group, which can then be further functionalized, for instance, through amidation.

A key advantage of using an azide as a precursor to an amine is the ability to reduce it under mild conditions that tolerate a wide range of other functional groups. The Staudinger reduction is a classic and highly chemoselective method for this transformation. wikipedia.orgorganic-chemistry.org The reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine, which initially forms a phosphazide (B1677712) intermediate. alfa-chemistry.com This intermediate then loses dinitrogen gas to form an iminophosphorane, which is subsequently hydrolyzed upon aqueous workup to yield the primary amine and a phosphine oxide byproduct. wikipedia.orgalfa-chemistry.com The reaction is notable for its mildness and orthogonality to many other synthetic transformations. youtube.com

Alternatively, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or nickel catalysts can also effectively reduce the azide to an amine. d-nb.info These methods are also highly efficient and can be performed under conditions that preserve other sensitive functionalities.

Table 4: Comparison of Methods for Reduction of this compound

| Method | Reagents | Byproducts | Key Advantages |

| Staudinger Reduction | 1. PPh₃, THF2. H₂O | Triphenylphosphine oxide | Extremely mild, high functional group tolerance, no metal catalyst. organic-chemistry.orgresearchgate.net |

| Catalytic Hydrogenation | H₂ (gas), Pd/C catalyst, Ethanol | None | High yield, clean reaction, catalyst can be recycled. |

| Copper Catalysis | Copper nanoparticles, NH₄HCO₂, Water | CO₂, NH₃ | Utilizes a non-precious metal catalyst, proceeds in water. |

Once this compound is reduced to the corresponding primary amine, 1-amino-1,2,3,4-tetrahydronaphthalene, it can readily undergo amidation. This is typically achieved by reacting the amine with a carboxylic acid or one of its activated derivatives, such as an acyl chloride or anhydride. sphinxsai.comlibretexts.org This reaction forms a stable amide bond and is a fundamental transformation for building more complex molecules, including peptides and pharmaceutically relevant scaffolds. organic-chemistry.org

For lactam formation, which involves an intramolecular amidation, the Schmidt reaction of α-tetralone provides a direct and efficient route as previously discussed (Section 6.1.3). wikipedia.orglibretexts.org The reaction of the ketone with hydrazoic acid under acidic conditions results in a ring expansion to directly form a seven-membered lactam. dbpedia.org This method is particularly powerful as it constructs the lactam ring in a single step from a readily available precursor. This transformation underscores the utility of the tetralone framework, from which the title azide is derived, in the synthesis of nitrogen-containing cyclic structures.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecular architectures in a single step, thereby enhancing atom and step economy. While specific literature examples detailing the use of this compound in such reactions are not prevalent, its structure is ideally suited for participation in several well-established azide-based cascade and multicomponent processes.

The azide functional group is a key reactant in powerful MCRs such as the Ugi-azide four-component reaction (UA-4CR). In a hypothetical UA-4CR, this compound could react with an aldehyde, an amine, and an isocyanide. This reaction would proceed through the in-situ formation of a hydrazoic acid equivalent, which then participates in the Ugi reaction to furnish a 1,5-disubstituted tetrazole bearing the tetrahydronaphthyl substituent. Such reactions provide rapid access to libraries of complex, drug-like molecules from simple starting materials. nih.govresearchgate.net

Another potential application lies in Staudinger/aza-Wittig cascade reactions. The reaction of this compound with a phosphine (e.g., triphenylphosphine) would generate an iminophosphorane. If the molecule contains an appropriately positioned carbonyl group, this intermediate can undergo an intramolecular aza-Wittig reaction to construct a new nitrogen-containing heterocyclic ring fused to the tetralin framework.

Furthermore, the azide can act as a 1,3-dipole in cycloaddition cascades. A prominent example of a cascade process that forms a tetrahydronaphthalene core involves the intramolecular cyclization of an acyclic p-azidophenyl-substituted ester. In a study, the acid-catalyzed decomposition of an azide to a nitrenium ion initiated a cyclization cascade to produce a tetrahydronaphthalene lignan (B3055560) ester, showcasing how the azide group can be pivotal in forming the core ring structure itself in a tandem sequence. nih.gov This principle highlights the potential of the azide group on a pre-formed tetralin, like in this compound, to initiate subsequent bond-forming events.

Table 1: Representative Ugi-Azide Multicomponent Reaction This table illustrates the potential components and product of a hypothetical Ugi-Azide reaction utilizing this compound.

| Role | Reactant | Structure |

| Azide Component | This compound | C₁₀H₁₁N₃ |

| Aldehyde | Benzaldehyde | C₇H₆O |

| Amine | Benzylamine | C₇H₉N |

| Isocyanide | tert-Butyl isocyanide | C₅H₉N |

| Product Type | 1,5-Disubstituted Tetrazole | General Structure: C₂₉H₃₂N₄ |

Stereocontrolled Synthesis of Bioactive Molecules (non-clinical)

The tetrahydronaphthalene skeleton is a privileged scaffold found in a variety of biologically active natural products and synthetic molecules, including lignans (B1203133) with demonstrated antineoplastic properties. nih.gov The stereochemistry of these molecules is often crucial for their biological function. This compound serves as a valuable precursor for introducing nitrogen-containing functionalities in a stereocontrolled manner, leading to the synthesis of novel bioactive compounds for non-clinical research.

The azide group itself is achiral but can be transformed into various chiral nitrogen-containing groups. For instance, a stereoselective reduction of the azide can yield a chiral amine. More advanced applications involve leveraging the azide in stereocontrolled cycloaddition reactions. While the azide adds to a symmetric dipolarophile without generating a new stereocenter at the point of attachment, its reaction with a chiral, non-racemic dipolarophile can proceed with high diastereoselectivity, governed by the existing stereocenters of the reaction partner.

A powerful demonstration of creating bioactive tetrahydronaphthalene derivatives is found in the synthesis of lignan esters. In one study, an intramolecular cyclization of a p-azidophenyl precursor was used to construct the tetrahydronaphthalene core, yielding products that were evaluated for their anticancer activity. nih.gov The resulting ethyl 4-(4-aminophenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate and a related spirodienone carboxylate showed significant growth inhibition against several human cancer cell lines. nih.gov This underscores the utility of the tetrahydronaphthalene scaffold in designing new potential therapeutic agents. Although this example builds the tetralin ring rather than starting with it, it validates the importance of the final structure that this compound could help create. By starting with a chiral, enantiopure form of this compound, chemists could explore pathways to novel, stereodefined bioactive agents.

Table 2: Research Findings on Bioactivity of Synthetic Tetrahydronaphthalene Derivatives This table presents the in-vitro growth inhibition data for tetrahydronaphthalene derivatives synthesized via an azide-based cyclization cascade, highlighting the potential bioactivity of the scaffold. nih.gov

| Compound | Cell Line | Cancer Type | GI₅₀ (µM)¹ |

| Ethyl spirodienone carboxylate | MCF-7 | Breast Cancer | 3.0 |

| Ethyl spirodienone carboxylate | NCI-H460 | Lung Cancer | 1.8 |

| Ethyl spirodienone carboxylate | SF-268 | CNS Cancer | 2.0 |

| p-Aminophenylbutanoate | MCF-7 | Breast Cancer | 3.5 |

| p-Aminophenylbutanoate | NCI-H460 | Lung Cancer | 3.6 |

| p-Aminophenylbutanoate | SF-268 | CNS Cancer | 4.6 |

| p-Aminophenylbutanoate | UACC-62 | Melanoma | 3.7 |

¹GI₅₀: The concentration required to cause 50% growth inhibition.

Theoretical and Computational Investigations of 1 Azido 1,2,3,4 Tetrahydronaphthalene

Electronic Structure and Bonding Analysis

The electronic character of 1-Azido-1,2,3,4-tetrahydronaphthalene is a composite of the properties of its constituent parts: the aromatic benzene (B151609) ring, the saturated cyclohexane-like ring, and the azido (B1232118) functional group. Computational analysis can elucidate the distribution of electron density, the nature of molecular orbitals, and the bonding characteristics throughout the molecule.

DFT calculations are commonly employed to determine the electronic structure. nih.gov These studies typically involve the optimization of the molecule's geometry to find its lowest energy state, followed by an analysis of the resulting electronic wavefunction. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The azido group is known to be an electron-withdrawing group, which influences the electronic properties of the tetralin system. The nitrogen atoms of the azide (B81097) group have a unique bonding arrangement, and their charge distribution can be quantified using methods like Natural Bond Orbital (NBO) analysis. This analysis provides insights into the delocalization of electron density and the nature of the bonds, such as the C-N bond and the N-N bonds within the azide moiety.

Table 1: Illustrative Electronic Properties of an Aryl Azide from DFT Calculations

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Represents the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and the energy required for electronic excitation. A larger gap suggests greater stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

| Mulliken Charge on N(α) | -0.3 e | The partial charge on the nitrogen atom bonded to the carbon, indicating its relative electron density. |

| Mulliken Charge on N(β) | +0.4 e | The partial charge on the central nitrogen atom of the azide group. |

| Mulliken Charge on N(γ) | -0.1 e | The partial charge on the terminal nitrogen atom of the azide group. |

Note: The values in this table are illustrative for a generic aryl azide and are not specific experimental or calculated values for this compound. They serve to demonstrate the types of data obtained from electronic structure calculations.

Conformational Analysis and Energy Minima

The non-planar, saturated portion of the 1,2,3,4-tetrahydronaphthalene (B1681288) ring system allows for the existence of multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and to determine their relative stabilities by calculating their potential energies. The most stable conformers correspond to energy minima on the potential energy surface.

The tetralin ring typically adopts a half-chair conformation. For this compound, the azido group is located at a chiral center (C1), which is part of the flexible, saturated ring. The orientation of the azido group can be either axial or equatorial. These two principal conformations will have different energies due to steric interactions.

Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, can be used to perform a systematic search for all possible conformers. mdpi.com By rotating the bonds and calculating the energy of each resulting geometry, a potential energy surface can be mapped out. The points on this surface with the lowest energy are the stable conformers. For each stable conformer, its relative energy compared to the global minimum (the most stable conformer) can be determined. A recent study on 1,2,3,4-tetrahydronaphthalene itself confirmed a single, twisted half-chair conformation in the gas phase through rotational spectroscopy, providing a solid baseline for understanding the conformation of its derivatives. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C1-Nα-Nβ) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial-Azido (Global Minimum) | ~175° | 0.00 | ~85% |

| Axial-Azido | ~60° | 1.2 | ~15% |

| Other local minima | Varies | > 2.5 | < 1% |

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The exact energy differences and populations would need to be determined by specific calculations for this molecule.

Reaction Pathway and Transition State Modeling (e.g., DFT Calculations)

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify the transition states (the highest energy points along the reaction coordinate) and intermediates involved in the transformation from reactants to products. DFT calculations are particularly well-suited for this purpose. nih.gov

A key application for this compound is its participation in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. nih.gov In these reactions, the azide acts as a 1,3-dipole and reacts with a dipolarophile, such as an alkyne or an alkene.

To model this reaction, the geometries of the reactants, the transition state, and the products are optimized. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is related to the reaction rate. The structure of the transition state itself provides crucial information about the bonding changes that occur during the reaction. For example, in a 1,3-dipolar cycloaddition, the transition state will show the partial formation of the two new single bonds between the azide and the dipolarophile.

When an unsymmetrical dipolarophile is used in a 1,3-dipolar cycloaddition with this compound, two different regioisomers can be formed. For example, in the reaction with a terminal alkyne, the substituent on the alkyne can end up at either the 4- or 5-position of the resulting triazole ring. DFT calculations can predict the regioselectivity by comparing the activation energies of the two possible reaction pathways leading to the different regioisomers. researchgate.netresearchgate.net The pathway with the lower activation energy will be favored, and the corresponding regioisomer will be the major product. unimi.it

Reactivity indices derived from DFT, such as Fukui functions and local softness, can also be used to predict regioselectivity by identifying the most nucleophilic and electrophilic sites on the reactants. uss.cl

Stereoselectivity can also be investigated computationally. The azido group at C1 of the tetralin ring is on a stereocenter. The facial selectivity of the cycloaddition (i.e., whether the dipolarophile approaches from the same side as a particular substituent on the tetralin ring or from the opposite side) can be determined by comparing the activation energies of the different stereochemical pathways.

Table 3: Illustrative DFT-Calculated Activation Energies for a 1,3-Dipolar Cycloaddition

| Reaction Pathway | Product Regioisomer | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A (endo approach) | 1,4-disubstituted | 15.2 | Favored Pathway |

| Pathway B (exo approach) | 1,4-disubstituted | 16.8 | Minor Pathway |

| Pathway C (endo approach) | 1,5-disubstituted | 18.5 | Disfavored |

| Pathway D (exo approach) | 1,5-disubstituted | 19.9 | Highly Disfavored |

Note: The values in this table are illustrative and represent the type of data generated from transition state modeling to predict regioselectivity and stereoselectivity.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov The calculation involves determining the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with an experimental one can help in the assignment of peaks to specific atoms in the molecule, which can be particularly useful for complex structures.

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. rsc.org These frequencies correspond to the different vibrational modes of the molecule, such as bond stretching and bending. The calculated frequencies can be compared to an experimental infrared (IR) or Raman spectrum to help assign the observed absorption bands to specific molecular motions. For the azido group, a characteristic and strong asymmetric stretching vibration is typically observed in the IR spectrum around 2100 cm⁻¹. Computational analysis can confirm the assignment of this and other key vibrational modes. chemrxiv.org

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Atom/Group | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹³C NMR Chemical Shift (ppm) | C1 (bearing azide) | 65.4 | 64.9 |

| ¹H NMR Chemical Shift (ppm) | H1 (on C1) | 4.85 | 4.82 |

| IR Frequency (cm⁻¹) | Azide (N₃) stretch | 2105 | 2100 |

| IR Frequency (cm⁻¹) | C-H (aromatic) stretch | 3050 | 3045 |

Note: This table provides a hypothetical comparison to illustrate the utility of computational spectroscopy. Actual values would require specific calculations and experimental measurements.

Future Directions and Emerging Research Avenues in 1 Azido 1,2,3,4 Tetrahydronaphthalene Chemistry

Development of Novel Catalytic Azidation Methods

The synthesis of 1-Azido-1,2,3,4-tetrahydronaphthalene has traditionally relied on methods that can involve harsh conditions or stoichiometric reagents. A significant future direction lies in the development of novel catalytic systems for the direct C(sp³)–H azidation of 1,2,3,4-tetrahydronaphthalene (B1681288). Recent progress in metal catalysis offers a promising foundation for creating more efficient and selective methodologies.

Research has demonstrated the viability of both iron (Fe) and copper (Cu) catalysts in benzylic C(sp³)–H azidation. scispace.com Iron-catalyzed systems, such as those using Fe(OTf)₃, have shown good chemoselectivity for secondary benzylic positions, successfully converting 1,2,3,4-tetrahydronaphthalene into its corresponding azide (B81097) in good yield. scispace.com A key advantage of these modern methods is the move towards safer azide sources, such as trimethylsilyl (B98337) azide (TMSN₃), which can be used in place of potentially explosive hypervalent iodine reagents. scispace.com

Furthermore, innovative approaches combining electrochemistry with manganese catalysis have been developed. A manganaelectro-catalyzed C(sp³)–H azidation has been successfully applied to 1,2,3,4-tetrahydronaphthalene, providing a novel route to the target azide. rsc.org These electrocatalytic methods represent a frontier in sustainable chemistry, often operating under mild conditions without the need for chemical oxidants. rsc.orgnih.gov

Future work will likely focus on:

Lowering Catalyst Loading: Decreasing the amount of transition metal required to minimize cost and environmental impact.

Expanding Substrate Scope: Designing catalysts that are tolerant of a wider array of functional groups on the tetrahydronaphthalene core.

Improving Regioselectivity: Developing catalysts that can selectively functionalize other C-H bonds on the aliphatic ring, beyond the benzylic position.

Interactive Data Table: Comparison of Emerging Catalytic Azidation Methods

| Catalytic System | Precursor | Azide Source | Key Features | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe(OTf)₃ / NFSI | 1,2,3,4-Tetrahydronaphthalene | TMSN₃ | Good chemoselectivity for secondary benzylic C-H bonds. | 79 | scispace.com |

| Manganaelectro-catalysis | 1,2,3,4-Tetrahydronaphthalene | Sodium Azide | Combines manganese catalysis with electrochemistry; avoids chemical oxidants. | 56 | rsc.orgnih.gov |

| Metal-Free Electro-synthesis | 1,2,3,4-Tetrahydronaphthalene | Sodium Azide | Employs a graphite (B72142) felt anode; oxidant-free conditions. | Not specified | nih.gov |

Integration into Flow Chemistry Systems

Flow chemistry, or continuous-flow manufacturing, is rapidly being adopted in the pharmaceutical and fine chemical industries due to its significant advantages over traditional batch processing. ucd.iebeilstein-journals.org These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. beilstein-journals.orgnih.gov The synthesis and application of this compound are prime candidates for integration into flow systems.

The use of potentially hazardous reagents like sodium azide can be managed much more safely in a continuous-flow microreactor, where only small quantities of the reagent are present at any given moment. researchgate.net This minimizes the risks associated with accumulation and potential decomposition. Furthermore, many transformations relevant to the synthesis of this compound's precursor, such as the reduction of α-tetralone, have already been successfully demonstrated in flow, achieving high yield and productivity. ucd.ie

Future research in this area will likely involve:

Developing a telescoped continuous process where 1,2,3,4-tetrahydronaphthalene is generated and then immediately azidated in a subsequent flow reactor without isolation of intermediates. nih.gov

Integrating inline analytical techniques, such as FTIR, to enable real-time reaction monitoring and optimization. researchgate.net

Combining flow chemistry with other enabling technologies, such as photocatalysis, to develop highly efficient and sustainable synthetic routes. beilstein-journals.org

The transposition of the synthesis of this compound to a continuous-flow process promises not only a safer and more efficient manufacturing protocol but also opens the door to automated and high-throughput synthesis of its derivatives. scispace.com

Exploration of Photo- and Electro-Chemical Transformations

Photo- and electro-chemistry offer powerful, sustainable alternatives to traditional thermally-driven reactions, often providing unique reactivity and selectivity under mild conditions. These techniques are emerging as key areas for the future study of this compound.

Electrochemical Synthesis: As previously noted, the electrochemical azidation of 1,2,3,4-tetrahydronaphthalene has been achieved both with and without a metal catalyst. rsc.orgnih.gov These methods utilize an electric current to drive the C-H functionalization, replacing conventional chemical oxidants. nih.gov Metal-free electro-synthesis, in particular, represents a highly sustainable approach, using simple graphite electrodes to mediate the formation of the azide. nih.gov Future work could optimize current density, electrode materials, and solvent systems to maximize yield and efficiency.

Photochemical Reactions: Photoredox catalysis has revolutionized modern organic synthesis, and its application to C-H azidation is a burgeoning field. scispace.com While direct photochemical synthesis of this compound is an area ripe for exploration, the azide itself can be a substrate for further photochemical transformations. The azido (B1232118) group can be photolytically cleaved to generate highly reactive nitrene intermediates, which can then undergo a variety of intramolecular reactions, such as C-H insertion or cyclization, to form complex nitrogen-containing heterocyclic structures. Exploring these photochemical pathways could unlock novel molecular scaffolds derived from the tetrahydronaphthalene core.

Emerging research in this domain may focus on:

Developing visible-light photoredox catalysts for the direct C-H azidation of 1,2,3,4-tetrahydronaphthalene.

Investigating the intramolecular photochemical reactions of this compound to synthesize novel fused-ring systems.

Combining electrochemistry and photochemistry ("electro-photocatalysis") to access unique reactive intermediates and reaction pathways.

Applications in Advanced Materials and Functional Molecules (non-biological)

While much of the research on azido compounds has been directed towards biological applications, a significant future direction for this compound lies in materials science and the creation of non-biological functional molecules. The azido group is a premier functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable triazole linkages. nih.govnih.gov

This reactivity opens the door for incorporating the rigid, bulky tetrahydronaphthalene scaffold into larger molecular architectures. Potential applications include: